molecular formula C70H95N15O17S2 B612819 213187-44-1 CAS No. 213187-44-1

213187-44-1

Cat. No.: B612819
CAS No.: 213187-44-1
M. Wt: 1481.7
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Description

It is a heterocyclic organic compound with the molecular formula C70H95N15O17S2 and a molecular weight of 1481.7. This compound is a derivative of lanreotide, a synthetic octapeptide analog of somatostatin, which is used in various medical applications.

Preparation Methods

The synthesis of DOTA-Lanreotide involves multiple steps, including the formation of the peptide backbone and the attachment of the DOTA chelator. The peptide backbone is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The DOTA chelator is then attached to the peptide through a conjugation reaction, typically involving the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

DOTA-Lanreotide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial for maintaining its three-dimensional structure.

    Reduction: Reduction reactions can break these disulfide bonds, leading to changes in the compound’s conformation.

    Substitution: The DOTA chelator can form stable complexes with various metal ions, such as gadolinium, lutetium, and yttrium, through substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and metal salts for substitution reactions. The major products formed from these reactions are the oxidized or reduced forms of the compound and the metal complexes.

Scientific Research Applications

DOTA-Lanreotide has a wide range of scientific research applications, including:

    Chemistry: It is used as a chelating agent to form stable complexes with metal ions, which are used in various chemical analyses and reactions.

    Biology: The compound is used in biological studies to investigate the role of somatostatin analogs in regulating hormone secretion and cell proliferation.

    Medicine: DOTA-Lanreotide is used in medical imaging, particularly in positron emission tomography (PET) and single-photon emission computed tomography (SPECT), to diagnose and monitor neuroendocrine tumors.

    Industry: The compound is used in the pharmaceutical industry to develop new diagnostic and therapeutic agents for various diseases.

Mechanism of Action

DOTA-Lanreotide exerts its effects by binding to somatostatin receptors on the surface of target cells. This binding inhibits the release of various hormones, such as growth hormone, insulin, and glucagon, and reduces cell proliferation. The compound’s mechanism of action involves the activation of intracellular signaling pathways, including the inhibition of adenylyl cyclase and the activation of protein phosphatases. These pathways lead to the suppression of hormone secretion and cell growth .

Comparison with Similar Compounds

DOTA-Lanreotide is unique compared to other similar compounds due to its high affinity for somatostatin receptors and its ability to form stable metal complexes. Similar compounds include:

    DOTA-Tyr3-Octreotate: Another somatostatin analog used in medical imaging and radiotherapy.

    DOTA-Bombesin: A peptide that targets gastrin-releasing peptide receptors and is used in cancer diagnosis and treatment.

    DOTA-NOC: A somatostatin analog with a broader receptor binding profile, used in imaging and therapy of neuroendocrine tumors.

These compounds share similar applications but differ in their receptor binding affinities and specific uses in medical imaging and therapy.

Properties

CAS No.

213187-44-1

Molecular Formula

C70H95N15O17S2

Molecular Weight

1481.7

sequence

Sequence: DOTA-D-2-Nal-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH2, cyclic disulfide

Origin of Product

United States

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